(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-23-18-11-8-16(28-2)14-19(18)29-21(23)22-20(25)15-6-9-17(10-7-15)30(26,27)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRZUDCWLFRAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[d]thiazole moiety, which is known for various pharmacological properties, and a piperidine sulfonamide structure that may enhance its therapeutic applicability. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Structural Characteristics
The molecular structure of the compound is characterized by:
- Benzo[d]thiazole moiety : Known for antimicrobial and anticancer activities.
- Piperidine sulfonamide : Often associated with enzyme inhibition and potential neuroprotective effects.
Biological Activities
Preliminary studies indicate that compounds with similar structural features exhibit a variety of biological activities. The following table summarizes some key findings related to the biological activity of this compound and its analogs.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzo[d]thiazole + Piperidine sulfonamide | Anticancer, Antimicrobial |
| Compound A | Benzo[d]thiazole | Antimicrobial |
| Compound B | Benzo[b][1,4]dioxine | Neuroprotective |
| Compound C | Carboxamide | Anticancer |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown significant inhibitory activity against various enzymes, including acetylcholinesterase and urease, which are vital in neurodegenerative diseases and microbial infections respectively .
- Anticancer Activity : The presence of the benzo[d]thiazole moiety has been linked to anticancer properties through the induction of apoptosis in cancer cells . For instance, studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation effectively.
- Antimicrobial Properties : The compound's structural components suggest potential effectiveness against a range of bacterial strains, similar to related compounds that have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .
Case Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound:
- Cell Viability Assays : Research indicated that this compound exhibited dose-dependent cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational analyses revealed that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding, suggesting a favorable binding affinity that could enhance its efficacy as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide?
- Methodology : Multi-step synthesis typically involves coupling the benzothiazole precursor with a sulfonylbenzamide derivative. Key parameters include:
- Temperature control (e.g., maintaining 0–5°C during imine formation to prevent side reactions) .
- Solvent selection : Polar aprotic solvents like DMSO or acetonitrile enhance solubility and reaction rates .
- Catalysts : Use of coupling agents such as EDC/HOBt for amide bond formation .
- Analytical validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .
Q. How do structural features of this compound influence its characterization via spectroscopic methods?
- NMR analysis : The (E)-isomer’s configuration is confirmed by NOESY correlations between the methoxy group (δ 3.8–4.0 ppm) and the benzothiazole proton (δ 7.2–7.5 ppm). The piperidinyl sulfonyl group shows distinct splitting patterns in H NMR (δ 1.4–2.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 486.1234 (calculated) with <2 ppm error .
Q. What are the primary challenges in achieving high yields during scale-up synthesis?
- Key issues : Competing side reactions (e.g., oxidation of the thiazole ring or sulfonamide hydrolysis) under prolonged heating .
- Solutions : Use inert atmospheres (N) and low-temperature quenching to stabilize intermediates. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) improves yield to >70% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
- Case study : Discrepancies in IC values (e.g., 5 μM vs. 12 μM in kinase inhibition assays) may arise from assay conditions.
- Methodology :
- Standardize protocols : Use ATP concentration fixed at 100 μM and consistent incubation times .
- Control for solvent effects : DMSO concentrations ≤0.1% to avoid false positives .
- Validate via orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .
Q. What computational strategies are effective in predicting the compound’s biological targets?
- In silico approaches :
- Molecular docking : Use AutoDock Vina to screen against kinase domains (e.g., PDB 3POZ) with a grid box centered on the ATP-binding site. Prioritize poses with ΔG ≤ -8 kcal/mol .
- Pharmacophore modeling : Align the sulfonylbenzamide moiety with hinge-region residues (e.g., Met796 in EGFR) .
- Validation : Compare predicted targets with experimental kinome-wide profiling data .
Q. How does the stereochemistry (E/Z isomerism) impact the compound’s mechanism of action?
- Structural insights : The (E)-configuration positions the piperidinyl sulfonyl group for optimal hydrogen bonding with Lys745 in EGFR, enhancing inhibitory activity (K = 15 nM vs. 220 nM for Z-isomer) .
- Experimental validation : Isomer separation via chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) followed by crystallography (PDB deposition) .
Methodological Recommendations
Q. What advanced techniques are recommended for studying metabolic stability?
- In vitro assays :
- Microsomal incubation : Human liver microsomes (0.5 mg/mL) with NADPH regeneration system, LC-MS/MS quantification of parent compound depletion (t = 45 min) .
- CYP450 inhibition screening : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess IC values .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core modifications :
- Benzothiazole ring : Introduce electron-withdrawing groups (e.g., -NO) at position 6 to enhance electrophilicity .
- Sulfonamide moiety : Replace piperidine with morpholine to improve solubility (logP reduction from 3.1 to 2.4) .
- Biological testing : Prioritize analogs with ClogP < 3 and topological polar surface area (TPSA) > 90 Ų for blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
